Oxytocin, 1-desamino-(O-Et-tyr)(2)-

Description

Contextualization of Oxytocin (B344502) Analogs and Antagonists within Neuroendocrinology Research

Since the initial synthesis of oxytocin in the 1950s, scientists have created thousands of structural analogs. nih.govnih.gov These synthetic compounds are broadly categorized as agonists, which mimic the actions of endogenous oxytocin, or antagonists, which block the receptor and inhibit oxytocin's effects. nih.govresearchgate.net

The creation of these analogs allows researchers to overcome the limitations of using native oxytocin, which has a relatively poor pharmacokinetic profile. researchgate.net Modifications to the peptide structure can enhance stability, selectivity, and potency, making them more effective as research tools and potential therapeutics. imperial.ac.uk

Agonists have been developed to explore the therapeutic potential of activating the oxytocin system for conditions like anxiety, autism, and schizophrenia. nih.govsemanticscholar.org Conversely, antagonists are crucial for investigating the baseline physiological roles of oxytocin. By blocking its receptor, scientists can observe the consequences of an inhibited oxytocinergic system, thereby deducing the hormone's natural functions. nih.govphysiology.org This approach has been fundamental in understanding oxytocin's involvement in processes ranging from social behavior to uterine contractions. nih.govphysiology.orgwikipedia.org

Significance of Specific Oxytocin Receptor Antagonists as Investigative Tools

Specific oxytocin receptor antagonists are indispensable pharmacological tools for elucidating the precise roles of the oxytocin system. nih.govnih.gov The ability to selectively block OTR allows for the differentiation of its effects from those of the closely related vasopressin system, as oxytocin can sometimes cross-react with vasopressin receptors (e.g., V1aR). glowm.comfrontiersin.org

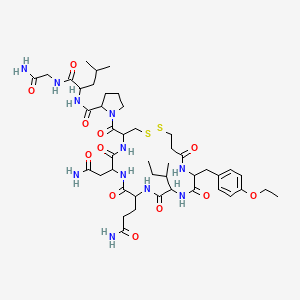

The compound Oxytocin, 1-desamino-(O-Et-tyr)(2)- , also referred to as 1-(3-mercaptopropionic acid)-2-(O-Et-Tyr)-oxytocin, is one such synthetic antagonist. nih.gov Its structure is a modification of oxytocin, designed to block the receptor. Specifically, the "1-desamino" modification involves removing the amino group from the N-terminal cysteine, a change known to increase the duration of action. The "(O-Et-tyr)(2)" indicates that the tyrosine residue at the second position has been O-ethylated. These modifications are characteristic of peptide antagonists designed for enhanced stability and receptor affinity.

By administering such antagonists, researchers can probe the necessity of oxytocin signaling in various experimental contexts. For example, blocking OTR in specific brain regions can help map the neural circuits underlying social behaviors. frontiersin.org In peripheral systems, these antagonists have been instrumental in studying uterine contractility. physiology.orgnih.gov The development of highly selective antagonists continues to be a significant goal, as these molecules provide clearer insights into the specific contributions of the oxytocin receptor in health and disease. imperial.ac.uknih.gov

Research Findings on Oxytocin, 1-desamino-(O-Et-tyr)(2)- and Related Analogs

Research into synthetic oxytocin antagonists has yielded a wealth of data on their biochemical and physiological properties. These studies often compare the binding affinities and functional activities of various analogs to understand how structural changes affect their interaction with the oxytocin and vasopressin receptors.

Pharmacological Profile

The primary characteristic of an antagonist is its ability to bind to a receptor without activating it, thereby preventing the endogenous ligand from binding and eliciting a response. The affinity of an antagonist for its receptor is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity.

| Compound | Receptor Target | Binding Affinity (Ki or IC50) | Species | Research Context |

| Oxytocin | Human OTR | Ki: 0.75 nM nih.gov | Human | Characterization in uterine smooth muscle cells. nih.gov |

| Atosiban (B549348) | Human OTR | Ki: 3.55 nM nih.gov | Human | Characterization in uterine smooth muscle cells. nih.gov |

| [L-Tic⁷]OT | Human OTR | IC50: 130 nM researchgate.net | Human | Conformational and binding studies. researchgate.net |

| [Mpa¹,L-Tic⁷]OT | Human OTR | IC50: 103 nM researchgate.net | Human | Conformational and binding studies. researchgate.net |

This table is interactive. Click on the headers to sort.

Note: Data for the specific compound "Oxytocin, 1-desamino-(O-Et-tyr)(2)-" is limited in publicly available literature, hence data for the structurally related and well-studied antagonist Atosiban and other synthetic analogs are presented to provide context.

Atosiban, chemically known as 1-deamino-2-D-Tyr-(O-ethyl)-4-Thr-8-Orn-oxytocin, shares key structural motifs with the subject compound, including the 1-deamino and O-ethyl-tyrosine modifications. glowm.comnih.gov It is characterized as a mixed vasopressin V1a and oxytocin receptor antagonist. glowm.comnih.gov Its binding affinity for the human oxytocin receptor has been determined to be high, with a Ki value of 3.55 nM in uterine smooth muscle cells. nih.gov The development of such compounds has been driven by the need to inhibit uterine contractions in preterm labor. researchgate.netsemanticscholar.org

Studies on other synthetic analogs, such as those with Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid) substitutions, further illustrate the structure-activity relationships of OTR ligands. researchgate.net For instance, deamination at position 1 (as seen in [Mpa¹,L-Tic⁷]OT) was found to slightly increase binding affinity for the human OTR compared to its non-deaminated counterpart. researchgate.net

An in-depth analysis of the oxytocin analog, 1-desamino-(O-Et-tyr)(2)-oxytocin, reveals a sophisticated molecular architecture designed for enhanced stability and specific receptor interaction. This article elucidates the chemical structure, design principles, and advanced synthetic methodologies employed in the creation of this and related peptides.

Properties

CAS No. |

77648-79-4 |

|---|---|

Molecular Formula |

C45H69N11O12S2 |

Molecular Weight |

1020.2 g/mol |

IUPAC Name |

N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-ethoxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C45H69N11O12S2/c1-6-25(5)38-44(66)51-28(14-15-34(46)57)40(62)52-31(21-35(47)58)41(63)54-32(45(67)56-17-8-9-33(56)43(65)53-29(19-24(3)4)39(61)49-22-36(48)59)23-70-69-18-16-37(60)50-30(42(64)55-38)20-26-10-12-27(13-11-26)68-7-2/h10-13,24-25,28-33,38H,6-9,14-23H2,1-5H3,(H2,46,57)(H2,47,58)(H2,48,59)(H,49,61)(H,50,60)(H,51,66)(H,52,62)(H,53,65)(H,54,63)(H,55,64) |

InChI Key |

JFRPDYRVGGIJJM-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)N1)CC2=CC=C(C=C2)OCC)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

Origin of Product |

United States |

Molecular Pharmacology and Receptor Interactions

Oxytocin (B344502) Receptor (OTR) Binding Affinity and Selectivity

Carbetocin (B549339) was designed to have a longer duration of action than native oxytocin, a characteristic stemming from its unique receptor interaction profile. medchemexpress.commedchemexpress.com It functions as an agonist at oxytocin receptors (OTR), primarily in the myometrium, with a lesser affinity for myoepithelial cells. wikipedia.org

Carbetocin exhibits a high affinity for the human oxytocin receptor, acting as a competitive agonist. medchemexpress.comwikipedia.org This means it binds to the same site on the receptor as oxytocin, thereby competing with the endogenous hormone. Studies have reported a binding affinity (Ki) for Carbetocin at the OTR of approximately 7.1 nM. medchemexpress.commedchemexpress.com This is about tenfold lower than that of oxytocin itself, which has a Ki of around 0.71 nM, indicating that oxytocin binds with greater affinity. nih.gov Despite this, Carbetocin's structural stability gives it a longer half-life and more prolonged biological effect. medchemexpress.comwikipedia.org

Research using chimeric receptor constructs, where parts of the OTR are swapped with the vasopressin V2 receptor, has shown that the binding domains for Carbetocin are similar to those for oxytocin. nih.gov Key binding sites for both agonists include the extracellular N-terminus and the extracellular loops E2 and E3 of the oxytocin receptor. nih.gov

A crucial aspect of Carbetocin's pharmacology is its selectivity for the oxytocin receptor over vasopressin receptors, with which oxytocin can cross-react. Competition binding studies on rat tissues have quantified this selectivity, showing Ki values of 1.96 nM for the rat OTR, 7.24 nM for the rat V1a receptor, and 61.3 nM for the rat V2 receptor. nih.gov This demonstrates a clear preference for the OTR over vasopressin receptor subtypes.

Further investigations using bioluminescence resonance energy transfer (BRET) biosensors on human receptors have revealed that while Carbetocin binds to human V1a and V1b receptors, it does not activate them. nih.govbohrium.com Instead, it acts as a competitive antagonist at these vasopressin receptors. nih.govbohrium.com This is a significant point of differentiation from oxytocin, which can both bind to and activate V1a and V1b receptors. nih.gov This antagonist activity at vasopressin receptors suggests Carbetocin may inhibit vasopressin-mediated effects. nih.gov

| Compound | Receptor | Binding Affinity (Ki) in nM | Species | Reference |

|---|---|---|---|---|

| Carbetocin | Oxytocin Receptor (OTR) | 7.1 | Human | medchemexpress.commedchemexpress.com |

| Oxytocin | Oxytocin Receptor (OTR) | 0.71 | Human | nih.gov |

| Carbetocin | Oxytocin Receptor (OTR) | 1.96 | Rat | nih.gov |

| Carbetocin | Vasopressin V1a Receptor | 7.24 | Rat | nih.gov |

| Carbetocin | Vasopressin V2 Receptor | 61.3 | Rat | nih.gov |

Mechanisms of Action at the Oxytocin Receptor

The interaction of Carbetocin with the OTR initiates a complex series of intracellular events. Notably, its mechanism of action differs significantly from that of oxytocin, particularly in how it engages with G-protein signaling pathways, a phenomenon known as biased agonism.

The oxytocin receptor is known to be promiscuous, coupling to different G-protein subtypes, including both the Gαq and Gαi families, to activate distinct signaling pathways. nih.govbohrium.comfrontiersin.org However, Carbetocin displays strong functional selectivity, acting as a "biased agonist." nih.govresearchgate.netscholaris.ca

Studies have demonstrated that Carbetocin selectively activates the OTR/Gαq pathway, without stimulating OTR coupling to Gαi or Gαo proteins. nih.govresearchgate.netresearchgate.net In contrast, oxytocin activates OTR coupling to Gq, Gi, and Go subtypes. nih.gov This makes Carbetocin a powerful tool for investigating the specific roles of OTR/Gαq signaling. researchgate.net Furthermore, Carbetocin acts as a partial agonist for the OTR/Gαq coupling; its maximal activation is only about 45-50% of that induced by oxytocin. nih.gov This partial and biased agonism is a defining feature of its molecular profile. Some evidence also suggests that Carbetocin may act as an inverse agonist at Gi1 and Gi3 pathways. nih.gov

Activation of the Gαq pathway by Carbetocin leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). wikipedia.orgfrontiersin.org IP₃ mobilizes calcium (Ca²⁺) from intracellular stores, leading to an increase in cytosolic Ca²⁺ levels, a key event in processes like uterine muscle contraction. frontiersin.orgkarger.com

The signaling cascades initiated by OTR activation are also strongly associated with mitogen-activated protein kinases (MAPKs), particularly ERK1/2. frontiersin.org Activation of the OTR can stimulate ERK1/2 phosphorylation, which is involved in cellular proliferation. frontiersin.orgnih.gov Studies have shown that both Gαq- and Gαi-biased agonists of the OTR can induce Ca²⁺ transients in astrocytes, though the characteristics of these transients differ. biorxiv.org The Ca²⁺ transients induced by the Gαq-biased Carbetocin have a higher amplitude and faster rise time compared to those induced by Gαi-biased agonists. biorxiv.org This indicates that the specific G-protein pathway engaged by an agonist dictates the precise nature of the downstream intracellular signal.

| Parameter | Carbetocin | Oxytocin | Reference |

|---|---|---|---|

| G-Protein Pathway Selectivity | Selective for Gαq | Activates Gαq, Gαi, Gαo | nih.gov |

| Agonism at OTR/Gαq | Partial Agonist | Full Agonist | nih.gov |

| Potency (EC₅₀) for Gαq activation | ~48.8 nM | ~9.7 nM | nih.gov |

| Maximal OTR/Gαq Activation (Eₘₐₓ) | ~45-50% of Oxytocin | 100% (Reference) | nih.gov |

Prolonged exposure to an agonist typically leads to receptor desensitization and internalization, processes that protect the cell from overstimulation. nih.govfrontiersin.org Oxytocin induces OTR desensitization, followed by internalization that is dependent on β-arrestin recruitment. nih.gov After internalization, the OTRs are typically recycled back to the cell surface. nih.govresearchgate.net

Carbetocin induces a distinct pattern of receptor regulation. It promotes the internalization of the OTR, but does so through a novel β-arrestin-independent pathway. nih.govbohrium.com This is a significant departure from the classical mechanism for G protein-coupled receptors. frontiersin.org Even more strikingly, once the OTR is internalized in response to Carbetocin stimulation, it does not get recycled back to the plasma membrane. nih.govbohrium.com This lack of recycling could contribute to its prolonged duration of action and may have implications for the development of tolerance. bohrium.com

Structure Activity Relationship Sar Studies of Oxytocin, 1 Desamino O Et Tyr 2 and Its Analogs

Identification of Critical Amino Acid Residues for Antagonistic Activity

SAR studies have been instrumental in identifying the key amino acid residues responsible for the antagonistic activity of oxytocin (B344502) analogs. The modification at position 1, specifically the replacement of the N-terminal cysteine with 3-mercaptopropionic acid (deamino modification), is a critical first step in shifting the molecule from an agonist to an antagonist. acs.org This modification enhances the hydrophobicity of the N-terminal region, which is believed to be important for ligand-receptor interactions. nih.gov

Further modifications at position 2 have been shown to be crucial for enhancing antagonistic potency. The substitution of the native tyrosine with an O-ethylated D-tyrosine (D-Tyr(Et)2) significantly increases antagonistic activity. sci-hub.seresearchgate.net This substitution, combined with the deamino modification at position 1, forms the core structure of many potent oxytocin antagonists.

The following table summarizes the effects of key modifications on the antagonistic activity of oxytocin analogs:

| Modification | Position | Effect on Activity |

| Deamino (Mpa¹) | 1 | Shifts from agonist to antagonist |

| D-Tyr(Et)² | 2 | Increases antagonistic potency |

| D-Trp² | 2 | High antagonistic potency and selectivity |

| Thr⁴ | 4 | Contributes to selectivity over vasopressin receptors |

| Orn⁸ | 8 | Enhances antagonistic properties |

Influence of Structural Modifications on Receptor Selectivity and Potency

A significant challenge in the design of oxytocin analogs is achieving selectivity for the oxytocin receptor (OTR) over the closely related vasopressin receptors (V1a, V1b, and V2). tandfonline.com Undesirable cross-reactivity can lead to side effects. SAR studies have revealed that modifications at several positions can modulate receptor selectivity.

The introduction of a threonine residue at position 4 (Thr⁴) is a well-established modification for increasing selectivity for the OTR over vasopressin receptors. nih.govsci-hub.se Combining the D-Tyr(Et)² and Thr⁴ modifications has led to the development of highly selective oxytocin antagonists.

Furthermore, substitutions at position 8 with residues like ornithine (Orn) have been shown to enhance antagonistic potency while maintaining or improving selectivity. sci-hub.senih.gov The combination of modifications at positions 1, 2, 4, and 8 has resulted in some of the most potent and selective oxytocin antagonists reported to date. For instance, the analog 1-deamino-[D-Tyr(Oethyl)2,Thr4,Orn8]vasotocin (also known as Atosiban) is a potent and specific competitive inhibitor of oxytocin-induced contractions. nih.gov

The table below illustrates the impact of various structural modifications on the in vitro antagonistic potencies (pA2 values) and selectivities of some oxytocin analogs.

| Analog | Modification | Anti-OT pA₂ | Anti-V₁ pA₂ | Selectivity (Anti-OT/Anti-V₁) |

| Parent Compound (A) | [Mpa¹,D-Tyr(Et)²]OT | - | 6.46 | 30 |

| 4 | L-Tyr² substitution in A | - | - | 540 |

| 5 | D-Tyr² substitution in A | - | - | 240 |

| 6 | D-Phe² substitution in A | - | - | 404 |

| 7 | D-Trp² substitution in A | - | - | 390 |

Data adapted from a study on highly selective in vitro and in vivo uterine receptor antagonists of oxytocin. sci-hub.se

Conformational Analysis and Ligand-Receptor Interaction Models

The three-dimensional conformation of oxytocin and its analogs is critical for their interaction with the receptor. Oxytocin is a flexible molecule that can adopt different conformations in solution and when bound to the receptor. tandfonline.com NMR studies have shown that in aqueous solution, oxytocin preferentially adopts a type I β-turn centered on the Ile³-Gln⁴ residues. tandfonline.com However, in the receptor-bound state, a different β-turn conformation involving Tyr²-Ile³ is observed. tandfonline.com

Computational modeling and site-directed mutagenesis studies have provided insights into the ligand-receptor interaction. nih.govresearchgate.net Key interactions between the ligand and the receptor include:

Hydrophobic interactions: The hydrophobic residues at positions 2 and 3 of the oxytocin analog are thought to interact with hydrophobic pockets within the transmembrane domains of the receptor. nih.gov

Hydrogen bonding: The carbonyl group of Tyr² and the side chain of Asn⁵ in oxytocin are involved in hydrogen bonding with the receptor, which is crucial for receptor activation. tandfonline.com

Receptor residues: Specific residues in the oxytocin receptor, such as Arg³⁴, Phe¹⁰³, Tyr²⁰⁹, and Phe²⁸⁴, have been identified as important for ligand binding and selectivity. nih.gov

The development of ligand-receptor interaction models helps in the rational design of new analogs with improved properties. By understanding the key structural features required for high-affinity and selective binding, researchers can design novel compounds with enhanced therapeutic potential. plos.org

In Vitro Pharmacological Characterization As a Research Probe

Assessment of Uterotonic Activity Inhibition in Isolated Myometrial Tissues (e.g., Rat, Guinea Pig)

Oxytocin (B344502), 1-desamino-(O-Et-tyr)(2)- has demonstrated significant efficacy in inhibiting oxytocin-induced contractions in isolated myometrial strips from both rats and guinea pigs. As a competitive antagonist, it effectively blocks the uterotonic effects of oxytocin.

In studies utilizing late-pregnant rat myometrial membranes, the compound competed with radiolabeled oxytocin for binding to its receptors. The potency of this competition was found to be slightly lower than that of oxytocin itself, with a potency ratio of approximately 4 to 5. bioworld.com Further research on isolated rat uterine tissue demonstrated its ability to block oxytocin-induced contractions, with a reported pA2 value of 7.82. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, providing a measure of the antagonist's potency.

Similarly, in tissues from late-pregnant guinea pigs, Oxytocin, 1-desamino-(O-Et-tyr)(2)- showed high affinity in competing with oxytocin for receptor binding in both myometrial and decidual membranes. bioworld.com In this species, its affinity was even higher, with potency ratios of 1.9 in the myometrium and 3.3 in the decidua. bioworld.com Functional studies confirmed that it acts as a specific competitive inhibitor of oxytocin-induced contractions in the pregnant guinea pig uterus in vitro. nih.gov

| Tissue | Species | Parameter | Value |

|---|---|---|---|

| Myometrial Membranes | Rat (late-pregnant) | Potency Ratio ([Antagonist]50:[Oxytocin]50) | ~4-5 |

| Uterine Tissue | Rat | pA2 | 7.82 |

| Myometrial Membranes | Guinea Pig (late-pregnant) | Potency Ratio ([Antagonist]50:[Oxytocin]50) | 1.9 |

| Decidual Membranes | Guinea Pig (late-pregnant) | Potency Ratio ([Antagonist]50:[Oxytocin]50) | 3.3 |

Analysis of Smooth Muscle Relaxation in Other Tissues (e.g., Human Oviduct)

Beyond the myometrium, the pharmacological effects of this oxytocin antagonist have been investigated in other smooth muscle tissues. In the human oviduct, oxytocin typically induces a relaxant effect. Research has shown that Oxytocin, 1-desamino-(O-Et-tyr)(2)- acts as a potent blocker of this oxytocin-induced relaxation.

In isolated preparations of both the ampulla and the isthmus of the human oviduct, the compound produced a concentration-dependent rightward shift in the concentration-response curve for oxytocin-induced relaxation. This antagonistic effect was quantified by calculating the pA2 values, which were found to be 8.08 for the ampulla and 7.94 for the isthmus. These high pA2 values indicate a strong blocking effect at the oxytocin receptors in this tissue.

| Tissue Segment | Parameter | Value |

|---|---|---|

| Ampulla | pA2 | 8.08 |

| Isthmus | pA2 | 7.94 |

Cell-Based Assays for Receptor Activation and Signal Transduction Pathways

Cell-based assays have been instrumental in elucidating the molecular mechanisms underlying the antagonist properties of Oxytocin, 1-desamino-(O-Et-tyr)(2)-. These studies have confirmed that it acts as a pure and specific antagonist at the oxytocin receptor, interfering with downstream signaling cascades.

The binding of oxytocin to its receptor, a G-protein coupled receptor (GPCR), typically activates the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). This, in turn, catalyzes the production of inositol (B14025) trisphosphate (IP3), which mediates the release of intracellular calcium from the sarcoplasmic reticulum. Oxytocin, 1-desamino-(O-Et-tyr)(2)- has been shown to inhibit this oxytocin-mediated release of inositol trisphosphate from the myometrial cell membrane. nih.gov Studies in cultured human myometrial cells have demonstrated that it inhibits oxytocin-induced formation of inositol phosphates and subsequent changes in intracellular calcium, with an inhibition constant (Ki) of 10 nmol/L. nih.gov In oxytocin receptor-transfected cells, the compound inhibited oxytocin-induced calcium mobilization with an IC50 of 8 nM.

Interestingly, further research has revealed a more complex interaction with the oxytocin receptor's signaling pathways. While it acts as a competitive antagonist of the OTR/Gq coupling, which is responsible for uterine contractions, it displays agonistic properties on OTR/Gi coupling. nih.gov This "biased agonism" means that it selectively activates the Gi-mediated pathway, leading to persistent activation of ERK1/2 and induction of p21WAF1/CIP1, signaling events associated with the inhibition of cell growth. nih.gov This dual activity highlights the compound's utility in dissecting the divergent signaling pathways originating from a single receptor.

| Assay | Cell Type/System | Parameter | Value | Effect |

|---|---|---|---|---|

| Myometrial Activation | Cultured Human Myometrial Cells | Ki | 10 nmol/L | Inhibition of oxytocin-induced activation |

| Calcium Mobilization | Oxytocin Receptor-Transfected Cells | IC50 | 8 nM | Inhibition of oxytocin-induced calcium increase |

| G-protein Coupling | Receptor-Transfected Cells | - | - | Antagonist at Gq, Agonist at Gi |

In Vivo Research Applications in Animal Models

Neurobiological and Behavioral Studies Utilizing Oxytocin (B344502), 1-desamino-(O-Et-tyr)(2)-

The synthetic analog of oxytocin, 1-desamino-(O-Et-tyr)(2)-oxytocin, and related compounds have been utilized in animal models to dissect the specific roles of oxytocinergic pathways in various neurobiological and behavioral processes. These studies aim to understand the mechanisms underlying pain, stress, social behaviors, and memory.

Research in animal models has demonstrated that the oxytocin system plays a significant role in the modulation of pain. nih.gov Studies utilizing specific antagonists help to differentiate the mechanisms by which oxytocin exerts its analgesic effects.

In one key study, the role of oxytocin receptors in modulating different types of pain was investigated in rats using an oxytocin antagonist, 1-deamino-2-D-Tyr-(Oet)-4-Thr-8-Orn-oxytocin. The researchers assessed withdrawal responses to both thermal (hot-plate test) and mechanical (Randall-Selitto test) nociceptive stimuli. It was found that both exogenous oxytocin and massage-like stroking (which can endogenously release oxytocin) significantly increased the time it took for the animals to withdraw from both types of painful stimuli, indicating an analgesic effect. nih.gov When the oxytocin antagonist was administered, it reversed the analgesic effect observed in the thermal stimulation test. nih.govsciepub.com However, the antagonist did not block the increased response latency to mechanical stimulation. nih.gov This differential outcome suggests that the oxytocinergic mechanisms mediating the modulation of thermal versus mechanical nociception may be distinct. nih.gov The findings support the view that oxytocin directly or indirectly affects pain-related behavior in response to heat, and that these effects are mediated by specific oxytocin receptors. nih.gov

Table 1: Effect of an Oxytocin Antagonist on Pain Response Latency in Rats

| Nociceptive Stimulus | Effect of Oxytocin / Stroking | Effect of Oxytocin Antagonist on Analgesia |

|---|---|---|

| Thermal (Hot-Plate Test) | Increased Withdrawal Latency (Analgesia) | Reversed (Blocked Analgesia) |

| Mechanical (Randall-Selitto Test) | Increased Withdrawal Latency (Analgesia) | No Effect (Analgesia Persisted) |

Data sourced from a study on the effects of 1-deamino-2-D-Tyr-(Oet)-4-Thr-8-Orn-oxytocin in rats. nih.gov

While the broader oxytocin system is known to be a key modulator of stress and anxiety, with evidence for both anxiety-reducing (anxiolytic) and, under certain contexts, anxiety-promoting (anxiogenic) effects, specific research utilizing 1-desamino-(O-Et-tyr)(2)-oxytocin in animal models of stress and anxiety is not extensively detailed in the available literature. nih.govnih.gov Animal studies on oxytocin often employ behavioral tests like the elevated T-maze to assess anxiety-like behaviors. nih.gov The complex, sometimes contradictory, role of oxytocin in fear and stress responses highlights the need for research with specific analogs to parse the functions of different receptor pathways and brain regions, such as the lateral septum and amygdala. nih.govmpg.de

The neuropeptide oxytocin is fundamentally involved in regulating a wide array of social behaviors in mammals, including the formation of mother-infant bonds and pair bonds. nih.govresearchgate.netresearchgate.net Research, particularly in rodent models like the prairie vole, has established the critical role of oxytocin signaling in social attachment. researchgate.net Despite the foundational importance of oxytocin in sociality, studies specifically employing the analog 1-desamino-(O-Et-tyr)(2)-oxytocin to explore its impact on social behavior and attachment mechanisms in animal models are limited in the scientific literature. The development of such analogs is driven by the need to understand the precise receptor interactions that facilitate the prosocial effects of oxytocin.

In many mammalian species, social recognition is heavily dependent on olfactory cues. nih.gov The oxytocin system has been shown to modulate the neural circuits involved in olfactory processing, thereby enhancing the encoding and duration of social memories. nih.govnih.gov Computational modeling based on animal studies suggests that oxytocin can increase the signal-to-noise ratio of odor responses in the olfactory bulb, leading to more robust and lasting social olfactory memories. nih.gov While this provides a strong basis for the involvement of oxytocinergic pathways in olfactory memory, direct experimental evidence detailing the specific effects of 1-desamino-(O-Et-tyr)(2)-oxytocin on olfactory recognition and its associated neural circuits has not been prominently reported.

The impact of 1-desamino-(O-Et-tyr)(2)-oxytocin, also referred to as dEtOT, on the neurodevelopment and postnatal outcomes of offspring has been investigated in rat models. nih.gov In a notable study, the administration of dEtOT to pregnant rats between day 15 of pregnancy and parturition did not affect the pups at birth. However, it resulted in dose-related growth retardation in the postnatal period. nih.gov

The research indicated that this growth-inhibiting effect was directly correlated with the duration of administration and was more pronounced when the compound was given closer to the time of birth. nih.gov Crucially, the study concluded that the growth retardation was not a direct effect on the pups themselves, but rather an indirect effect on their mothers. The proposed mechanism was an inhibition of the milk-emptying mechanisms of the mammary glands, leading to insufficient feeding of the pups immediately after birth. nih.gov

Table 2: Summary of Effects of Perinatal dEtOT Administration on Rat Offspring

| Parameter | Observed Outcome |

|---|---|

| Pup Status at Birth | Unaffected |

| Postnatal Growth | Dose-related growth retardation |

| Correlation with Administration Length | Directly correlated |

| Correlation with Timing | More pronounced when given closer to parturition |

| Proposed Mechanism | Inhibition of mammary gland emptying in the mother |

Data derived from Magnusson and Melin (1985). nih.gov

Peripheral Physiological Investigations in Animal Systems

In addition to its central effects, 1-desamino-(O-Et-tyr)(2)-oxytocin and its structural analogs have been studied for their influence on peripheral physiological systems. A primary area of this research has been uterine contractility. One related oxytocin derivative, 1-deamino-[D-Tyr(Oethyl)2,Thr4,Orn8] vasotocin (B1584283), was characterized as a specific competitive inhibitor of oxytocin-induced contractions in the pregnant guinea pig uterus in vitro. nih.gov In vivo studies in rats showed this antagonist caused a dose-dependent inhibition of uterine contractions and could delay ongoing labor. nih.gov

Similarly, the antagonist atosiban (B549348) (1-deamino-2-D-tyr(OET)-4-thr-8-orn-vasotocin/oxytocin) was shown to be highly effective at inhibiting spontaneous nocturnal uterine contractions in pregnant baboons during the last third of gestation. This study also investigated maternal and fetal physiological parameters, finding that the compound had minimal effect on maternal heart rate or blood pressure and did not alter fetal oxygenation, despite crossing the placenta. nih.gov

As mentioned previously, perinatal administration of 1-desamino-(O-Et-tyr)(2)-oxytocin in rats led to growth retardation in offspring. nih.gov This was attributed to a peripheral effect on the mother, specifically the inhibition of the milk ejection reflex, which is dependent on the contraction of myoepithelial cells in the mammary gland. nih.gov This finding underscores a significant peripheral action of this compound on mammary gland function.

Studies on Uterine Contractility and Labor Progression in Pregnant Models (e.g., Guinea Pig, Rat, Baboon)

The inhibitory effect of Oxytocin, 1-desamino-(O-Et-tyr)(2)- on uterine contractility has been demonstrated across several pregnant animal models.

In pregnant guinea pigs , this oxytocin derivative acts as a specific competitive inhibitor of oxytocin-induced uterine contractions in vitro. nih.gov In vivo studies have further substantiated these findings, showing that its intravenous administration leads to a dose-dependent inhibition of uterine contractions stimulated by oxytocin. nih.gov

Similarly, in rats , the compound has been shown to induce a dose-dependent delay in the progression of ongoing labor. nih.gov This demonstrates its tocolytic potential by effectively reducing the frequency and intensity of uterine contractions necessary for parturition.

Research in non-human primates, specifically the baboon , has provided significant insights into the compound's effects on myometrial activity. In chronically instrumented pregnant baboons in their last third of gestation, intravenous infusion of Oxytocin, 1-desamino-(O-Et-tyr)(2)- effectively inhibited spontaneous myometrial contractions that typically occur around the onset of darkness. nih.gov A notable study demonstrated a significant decrease in the power of these nocturnal contractions to just 13% of the baseline level recorded in the hour preceding the infusion. nih.gov

| Treatment Period | Relative Contraction Power (%) | Animal Model |

|---|---|---|

| Baseline (pre-infusion) | 100% | Baboon |

| During Infusion | 13% | Baboon |

Effects on Myometrial Electromyographic Activity

The inhibitory action of Oxytocin, 1-desamino-(O-Et-tyr)(2)- on uterine contractility is directly reflected in its modulation of myometrial electromyographic (EMG) activity.

In pregnant baboons , the compound has been shown to inhibit the myometrial EMG activity associated with spontaneous uterine contractions. nih.gov This indicates that the antagonist directly interferes with the electrical signals that govern myometrial muscle contractions. The administration of the compound leads to a visible cessation of contraction-associated electrical bursts.

Studies in cynomolgus monkeys , a closely related primate model, have further established a clear correlation between the reduction in intrauterine pressure (a measure of contraction strength) and the suppression of myometrial EMG activity following the administration of oxytocin antagonists.

While direct quantitative data on the EMG effects of this specific compound in rats and guinea pigs is limited in the available literature, the observed delay in labor progression in rats strongly suggests a corresponding suppression of the characteristic EMG patterns associated with active labor. nih.gov

Interactions with Endocrine and Metabolic Systems (e.g., Plasma Hormones, Adipose Tissue Metabolism)

Beyond its primary effects on the uterus, Oxytocin, 1-desamino-(O-Et-tyr)(2)- has been shown to interact with various endocrine and metabolic pathways in animal models.

Plasma Hormones

In male rats , this oxytocin antagonist has been demonstrated to block the effects of the 5-HT1A receptor agonist 8-OH-DPAT on the plasma levels of several key hormones. Pretreatment with the antagonist prevented the 8-OH-DPAT-induced increase in plasma insulin and the decrease in plasma cholecystokinin (CCK) and somatostatin levels. This suggests that the modulatory effects of 8-OH-DPAT on these pancreatic and gastrointestinal hormones are mediated through an oxytocinergic pathway that can be effectively blocked by this antagonist.

| Hormone | Effect of 8-OH-DPAT Alone | Effect of 8-OH-DPAT with Antagonist Pretreatment |

|---|---|---|

| Insulin | Increase | Blocked |

| Cholecystokinin (CCK) | Decrease | Blocked |

| Somatostatin | Decrease | Blocked |

Adipose Tissue Metabolism

Research indicates that the oxytocin system plays a role in regulating energy metabolism and adipose tissue function. In female mice , the effects of oxytocin on reducing body weight and food intake can be inhibited by the administration of Oxytocin, 1-desamino-(O-Et-tyr)(2)-. nih.gov This implies that the antagonist can counteract the metabolic effects of oxytocin.

Studies in rats have shown that oxytocin can increase adipose tissue lipolysis and fatty acid β-oxidation. uliege.beplos.org While direct studies on the effect of Oxytocin, 1-desamino-(O-Et-tyr)(2)- on these specific processes are not detailed, its ability to antagonize the oxytocin receptor suggests it would likely inhibit these metabolic actions. Oxytocin receptors are present on adipocytes, and their activation is linked to the breakdown of fat. nih.gov Therefore, an antagonist would be expected to interfere with this process. In obese mice, oxytocin has been shown to reduce adipocyte size and inflammation in adipose tissue. researchgate.net

Comparative Studies with Endogenous Oxytocin and Other Synthetic Peptides

Distinguishing the Pharmacological Profiles of Oxytocin (B344502), 1-desamino-(O-Et-tyr)(2)- from Oxytocin

The chemical compound 1-desamino-(O-Et-tyr)(2)-oxytocin, an analogue of the endogenous hormone oxytocin, possesses a distinct pharmacological profile due to specific structural alterations. These modifications primarily involve the removal of the N-terminal amino group (a process known as desamination) and the addition of an ethyl group to the tyrosine residue at the second position (O-ethylation).

Desamination at the first position makes the molecule more resistant to degradation by aminopeptidases, enzymes that would typically break down oxytocin. This change is a key factor in the prolonged in-vivo half-life and duration of action observed with some desamino analogues. nih.govnih.gov The O-ethylation of the tyrosine at position 2 is another significant modification.

Research on isolated rat myometrial strips has shown that while both oxytocin and its analogues like carbetocin (B549339) (a related desamino-carba analogue) bind to myometrial receptors with similar affinity, the response to the analogue is more prolonged and less easily washed out. nih.gov This suggests a more stable interaction at the receptor level, which may contribute to its extended uterotonic effect. nih.gov Furthermore, studies have indicated that some analogues exhibit different relative activities, for instance, a decrease in pressor (blood pressure raising) activity compared to their uterotonic or antidiuretic effects. researchgate.net A study on a similar analogue, 1-deamino-2-tyr(ethyl) oxytocin, noted that it could inhibit the emptying mechanisms of mammary glands in rats, an effect on the mother rather than a direct toxic effect on the pups. nih.gov

Table 1: Comparative Pharmacological Properties of Oxytocin and 1-desamino-(O-Et-tyr)(2)-oxytocin

| Property | Oxytocin | 1-desamino-(O-Et-tyr)(2)-oxytocin |

|---|---|---|

| Structural Modification | None | Desamination at position 1; O-ethylation of tyrosine at position 2 |

| Half-life | Shorter | Longer due to resistance to aminopeptidases nih.govnih.gov |

| Uterotonic Activity | Potent, shorter duration | Potent, prolonged duration nih.gov |

| Receptor Interaction | Less stable binding nih.gov | More stable binding nih.gov |

| Pressor Activity | Present | Potentially reduced relative to other effects researchgate.net |

Comparative Efficacy and Selectivity against Other Oxytocin Receptor Antagonists

To understand the function of an agonist like 1-desamino-(O-Et-tyr)(2)-oxytocin, it is useful to compare its actions with those of oxytocin receptor antagonists. These antagonists competitively block the receptor, thereby inhibiting the effects of both endogenous oxytocin and synthetic agonists. Atosiban (B549348) is a well-known oxytocin receptor antagonist used in research and clinical settings. nih.govglowm.com

The selectivity of these compounds for the oxytocin receptor over the closely related vasopressin receptors (V1a, V1b, and V2) is a critical pharmacological parameter. sigmaaldrich.com Oxytocin itself can cross-react with vasopressin receptors, and vasopressin can act on oxytocin receptors. sigmaaldrich.com Synthetic analogues are often designed to improve selectivity. While some antagonists like atosiban show affinity for both oxytocin and vasopressin V1a receptors, others have been developed with higher selectivity for the oxytocin receptor. nih.govresearchgate.net For instance, the antagonist barusiban (B1609675) has a high affinity for the human oxytocin receptor with low affinity for the V1a receptor. nih.gov The development of highly selective antagonists has been crucial for distinguishing the physiological roles mediated by oxytocin versus vasopressin receptors. nih.gov

Studies have used antagonists like 1-deamino-2-D-Tyr-(OEt)-4-Thr-8-Orn-oxytocin (a form of atosiban) to block oxytocin-mediated effects, confirming the involvement of the oxytocin system in various processes. nih.govnih.gov Comparing the agonistic effects of compounds like 1-desamino-(O-Et-tyr)(2)-oxytocin with the blocking action of antagonists helps to confirm that the observed physiological responses are indeed mediated through the oxytocin receptor. nih.gov

Advanced Methodological Development for Research with Oxytocin, 1 Desamino O Et Tyr 2

Design and Application of Fluorescent and Radiolabeled Analogs for Receptor Mapping

To visualize and quantify oxytocin (B344502) receptors (OTR) in biological systems, researchers have engineered specialized analogs of carbetocin (B549339). These tools, which include fluorescent and radiolabeled versions, are instrumental in mapping the distribution and density of these receptors in various tissues.

Fluorescent Analogs for Live-Cell Imaging

A significant advancement in OTR mapping is the creation of fluorescent "turn-on" probes. nih.gov One such probe was developed by conjugating carbetocin to a solvatochromic (fluorogenic) dye, Nile Red. nih.govresearchgate.net This type of dye exhibits a notable increase in fluorescence emission when it moves from an aqueous environment to the hydrophobic pocket of a receptor. nih.gov

Key features of this carbetocin-Nile Red conjugate include:

High Specificity: The inclusion of a hydrophilic octa(ethylene glycol) linker between the carbetocin peptide and the Nile Red dye minimizes non-specific binding to other proteins and lipid membranes. nih.gov

Background-Free Imaging: The "turn-on" mechanism ensures that a strong fluorescent signal is produced only when the ligand binds to the OTR, eliminating the need for washing steps to remove unbound, non-fluorescent probes. nih.govresearchgate.net

Application: This fluorescent analog has been successfully used for the real-time imaging and quantification of OTR on the surface of living cells, such as Human Embryonic Kidney 293 (HEK293) cells. nih.goved.ac.uk

This approach allows for the dynamic study of receptor localization and trafficking in living systems, providing insights that are not achievable with static methods. researchgate.net

Radiolabeled Analogs for Receptor Autoradiography

Receptor autoradiography is a highly reliable and established technique for localizing and quantifying receptors in tissue sections. nih.gov While direct studies detailing a radiolabeled carbetocin analog are not prevalent, the methodology for OTR mapping using radiolabeled ligands is well-documented and carbetocin is utilized in these contexts.

The standard method involves using a radiolabeled OTR ligand, such as the ¹²⁵I-iodinated ornithine vasotocin (B1584283) analog ([¹²⁵I]-OVTA), to bind to receptors in brain or peripheral tissue slices. unibe.chplos.org The specificity of this binding is confirmed through competitive binding assays, where an excess of unlabeled ligand, such as oxytocin or carbetocin, is used to displace the radioligand from the receptors. unibe.chplos.org

Competition binding studies have been performed on rat myometrial and kidney membranes using tritiated oxytocin as the radiotracer to determine the binding affinity of carbetocin for the oxytocin receptor, as well as for vasopressin V1a and V2 receptors. nih.gov These experiments are fundamental in characterizing the pharmacological profile of carbetocin at its target receptor.

The general process for receptor autoradiography includes:

Incubating tissue sections with a low concentration of a high-affinity radiolabeled OTR ligand.

For competition studies, parallel sections are incubated with the radioligand plus increasing concentrations of an unlabeled competitor like carbetocin.

Washing the sections to remove unbound radioligand.

Exposing the sections to film or a phosphor imaging screen to visualize the distribution and density of the radioligand-receptor complexes.

This technique has been pivotal in creating detailed neuroanatomical maps of OTR distribution, which are essential for understanding the neural circuits modulated by oxytocin and its analogs. nih.gov

Interactive Table: Analogs for Receptor Mapping

Click to view data

| Analog Type | Specific Analog Example | Application | Key Finding |

|---|---|---|---|

| Fluorescent | Carbetocin-Nile Red Conjugate | Live-cell imaging and quantification of OTR | Enables background-free visualization of receptors on living cells. nih.gov |

| Radiolabeled | [¹²⁵I]-OVTA (used in competition with unlabeled Carbetocin) | Receptor autoradiography in tissue sections | Determines the precise location and density of OTRs. unibe.chplos.org |

| Radiolabeled | Tritiated Oxytocin (used in competition with unlabeled Carbetocin) | Competition binding assays | Characterizes the binding affinity (Ki) of carbetocin for OTR and other receptors. nih.gov |

Strategies for Chronic Administration in Animal Models to Explore Long-Term Effects

To investigate the long-term consequences of carbetocin exposure, researchers employ chronic administration strategies in various animal models, primarily rodents. These studies are designed to understand sustained behavioral and physiological changes that may result from prolonged activation of the oxytocin system.

Administration Protocols

The most common strategy involves repeated, intermittent administration of the compound over a set period. A typical protocol includes:

Daily Injections: Mice or rats receive daily intraperitoneal (i.p.) injections of carbetocin or a saline control. nih.govnih.gov

Escalating Doses: In some paradigms, particularly those modeling drug dependence, an escalating-dose regimen is used. For example, in studies of morphine abstinence, mice were treated with an escalating dose of morphine (from 20 mg/kg up to 100 mg/kg) over seven days. nih.gov

Withdrawal/Abstinence Period: Following the chronic treatment phase, animals undergo a period of withdrawal before behavioral testing commences. This can range from several days to weeks. nih.govpa2online.org

Behavioral Testing: A battery of behavioral tests is used to assess long-term effects on anxiety, depression, social behavior, and drug-seeking behaviors. nih.govpa2online.org

Detailed Research Findings from Chronic Administration

Chronic administration studies have yielded significant findings regarding the long-term effects of carbetocin on behavior:

Effects on Stress-Induced Behavior: In rats subjected to repeated restraint stress for three consecutive days, subsequent treatment with carbetocin was found to prevent the long-term post-stress behavioral changes. nih.govnel.edu Specifically, five days after the last stress exposure, stressed rats showed increased locomotor activity, which was prevented by carbetocin administration. nih.gov This suggests that carbetocin can abolish the persisting behavioral consequences of repeated stress. nih.govnel.edu

Effects on Opioid Abstinence: In a mouse model of morphine addiction, animals were treated with an escalating dose of morphine for seven days, followed by a seven-day withdrawal period. nih.gov This protracted abstinence resulted in increased anxiety-like and depressive-like behaviors and impaired sociability. A single administration of carbetocin after the withdrawal period was shown to reverse these negative emotional consequences. nih.govpa2online.org This highlights a potential role for carbetocin in mitigating the long-term emotional deficits associated with opioid withdrawal.

Effects on Ethanol (B145695) Sensitization: To study behavioral sensitization to ethanol, mice received daily injections of ethanol for 15 consecutive days, followed by a 6-day treatment with carbetocin. nih.govbohrium.com On day 22, an ethanol challenge was administered. The results showed that carbetocin treatment effectively prevented the expression of ethanol-induced behavioral sensitization in both male and female mice. bohrium.com It also reduced voluntary ethanol consumption in male mice. nih.gov

Interactive Table: Chronic Administration Studies of Carbetocin

Click to view data

| Animal Model | Chronic Administration Strategy | Behavioral Test(s) | Key Long-Term Effect |

|---|---|---|---|

| Rat | Daily restraint stress for 3 days, followed by carbetocin administration. | Open Field (OF), Elevated Plus Maze (EPM) | Carbetocin prevented long-term (5 days post-stress) increases in locomotor activity. nih.govnel.edu |

| Mouse | 7-day escalating-dose morphine regimen, followed by a 7-day withdrawal period. | Forced-Swim Test (FST), Elevated Plus-Maze (EPM), 3-Chamber Sociability Test | Carbetocin reversed the anxiety-like, depressive-like, and social deficit behaviors observed during protracted abstinence. nih.govpa2online.org |

| Mouse | 15 days of daily ethanol injections, followed by 6 days of carbetocin treatment. | Locomotor Activity Measurement | Carbetocin prevented the expression of behavioral sensitization to a subsequent ethanol challenge. nih.govbohrium.com |

Future Research Directions and Unanswered Questions

Further Elucidation of Biased Agonism Mechanisms and Functional Selectivity

A primary direction for future research lies in thoroughly characterizing the biased agonism and functional selectivity profile of Oxytocin (B344502), 1-desamino-(O-Et-tyr)(2)-. G protein-coupled receptors (GPCRs) like the oxytocin receptor (OTR) are not simple on/off switches; they can activate multiple intracellular signaling pathways, primarily through coupling to different G proteins (e.g., Gq/11, Gi/o) or through G protein-independent pathways involving β-arrestins. nih.govbpums.ac.ir Biased agonism, or functional selectivity, is the phenomenon where a ligand preferentially activates one of these pathways over others, leading to a distinct cellular response compared to the endogenous ligand. frontiersin.org

Research has demonstrated that peptidic analogues of oxytocin can act as biased agonists, discriminating between individual G protein family subtypes. nih.govresearchgate.net For instance, studies using bioluminescence resonance energy transfer (BRET) biosensors have shown that while oxytocin activates Gq and all Gi/o subtypes, certain analogues exhibit a strong bias, activating only a subset of these pathways. nih.gov Some ligands have been identified that activate specific G protein pathways (e.g., Gαi1) without recruiting β-arrestin, a key step in receptor desensitization and internalization. nih.govresearchgate.net

Future investigations should systematically screen Oxytocin, 1-desamino-(O-Et-tyr)(2)- across a comprehensive panel of signaling assays. This would involve:

Quantitative Profiling: Measuring its potency and efficacy for activating various G protein subtypes (Gαq, Gαi1, Gαi2, Gαi3, GαoA, GαoB) and for recruiting β-arrestin1 and β-arrestin2. nih.gov

Pathway-Specific Outcomes: Linking the specific signaling "fingerprint" of the compound to distinct functional outcomes, such as cell proliferation, migration, or changes in gene expression. researchgate.net

Understanding the precise molecular determinants of how the 1-desamino and O-ethyl-tyrosine modifications influence receptor conformation to favor specific transducer coupling will be critical. This knowledge could pave the way for designing novel therapeutics with higher efficacy and fewer side effects by selectively targeting desired signaling cascades. researchgate.net

Identification of Novel Molecular Targets Beyond Classical Oxytocin and Vasopressin Receptors

The oxytocin and vasopressin systems are characterized by significant cross-reactivity due to the high structural similarity of the ligands (oxytocin and arginine vasopressin) and their respective receptors (OTR, V1aR, V1bR, V2R). nih.govmdpi.com A major goal in the development of oxytocin analogues has been to enhance selectivity for the OTR over the vasopressin receptors (VPRs) to minimize off-target effects. researchgate.net However, an emerging area of research suggests that the signaling of oxytocic compounds may extend beyond this classical receptor family.

Recent studies have revealed that oxytocin can function as a positive allosteric modulator (PAM) of other GPCRs, notably the μ-opioid receptor (MOR) and κ-opioid receptor (KOR). mdpi.com In this capacity, oxytocin does not activate the opioid receptor directly but enhances the signaling response produced by the receptor's endogenous agonists. mdpi.com This modulation is itself biased, potentiating G protein signaling without affecting β-arrestin pathways for the KOR. mdpi.com

This precedent for "receptor crosstalk" opens up an important and largely unexplored research avenue for Oxytocin, 1-desamino-(O-Et-tyr)(2)-. Key unanswered questions include:

Does this specific analog retain the ability to modulate opioid receptors?

How do its structural modifications alter its affinity or efficacy as a PAM compared to native oxytocin?

Could this analog modulate other, as-yet-unidentified, receptor systems?

Future studies should therefore screen Oxytocin, 1-desamino-(O-Et-tyr)(2)- for activity at other GPCRs, particularly those involved in related physiological processes like social behavior, pain, and anxiety. Identifying novel molecular targets would profoundly change our understanding of its pharmacological profile and could reveal entirely new therapeutic applications.

Development of Next-Generation Highly Selective and Stable Research Probes for Oxytocin System Investigations

The development of high-quality molecular probes is essential for investigating the complex biology of the oxytocin system with high temporal and spatial resolution. uni-regensburg.denih.gov Such probes are critical for receptor localization, quantification, and studying the dynamics of receptor activation in real-time. uni-regensburg.deresearchgate.net The structural scaffold of Oxytocin, 1-desamino-(O-Et-tyr)(2)- provides a promising starting point for creating next-generation research tools.

Future research in this area should focus on two main strategies:

Enhancing Metabolic Stability: While the 1-desamino modification already improves stability against aminopeptidases, native oxytocin is susceptible to cleavage at other sites. researchgate.netresearchgate.net Advanced strategies to create exceptionally stable probes include the replacement of the disulfide bridge with a carbon-based dicarba linkage, which has been shown to markedly increase the half-life of oxytocin antagonists in placental tissue. acs.org Applying such modifications to the Oxytocin, 1-desamino-(O-Et-tyr)(2)- backbone could yield highly robust probes for prolonged in vivo studies. chemrxiv.orgresearchgate.net

Incorporation of Reporter Moieties: To enable visualization and dynamic studies, the analog can be functionalized with reporter groups. The aromatic ring at position 2 is a common site for such modifications. uni-regensburg.deacs.org

Fluorescent Probes: Attaching a fluorophore to the molecule can create ligands for use in techniques like Fluorescence Resonance Energy Transfer (FRET) to study receptor binding kinetics in high-throughput screening assays. nih.govacs.orgresearchgate.net

Photoswitchable Probes: Incorporating a photochromic moiety, such as an azobenzene (B91143) group, in place of or attached to the Tyr(Et) residue could create a "photoprobe." uni-regensburg.denih.gov Such probes can be turned on or off with specific wavelengths of light, offering precise spatiotemporal control over receptor activation. This would be invaluable for dissecting the role of OTR in specific neural circuits or tissues. uni-regensburg.deacs.org

The development of these advanced probes, built upon the selective and stable foundation of analogs like Oxytocin, 1-desamino-(O-Et-tyr)(2)-, will be instrumental in answering fundamental questions about the oxytocin system's role in health and disease.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing the stability of Oxytocin, 1-desamino-(O-Et-tyr)(2)- under varying storage conditions?

- Methodological Answer : Use a combination of qualitative and observational methods, such as Focus Group Discussions (FGDs) and In-Depth Interviews (IDIs), to evaluate storage practices and cold-chain infrastructure. Direct observations at healthcare facilities can triangulate self-reported data . For biochemical stability, adhere to standardized protocols for temperature control, sample handling, and degradation analysis (e.g., HPLC or mass spectrometry) as outlined in reagent preparation and storage guidelines .

Q. How should researchers design studies to measure central vs. peripheral oxytocin concentrations accurately?

- Methodological Answer :

- Sampling Synchronization : Collect central (e.g., cerebrospinal fluid) and peripheral (e.g., plasma, saliva) samples within a <2-minute interval to minimize temporal variability .

- Assay Standardization : Use validated extraction methods (e.g., solid-phase extraction for plasma) and specify analytical techniques (e.g., ELISA, radioimmunoassay) to ensure cross-study comparability .

- Data Reporting : Include metadata such as participant health status, sampling timepoints, and assay sensitivity thresholds in extraction tables for meta-analyses .

Q. What ethical considerations are critical for human studies involving Oxytocin, 1-desamino-(O-Et-tyr)(2)-?

- Methodological Answer :

- Informed Consent : Disclose potential behavioral effects (e.g., in-group bias ) and physiological risks (e.g., cardiovascular responses).

- Controlled Environments : Conduct trials in settings with emergency medical oversight to mitigate adverse events, as emphasized in guidelines for peptide research .

- Ethical Review : Align protocols with institutional review boards (IRBs) and document adherence to scientific ethics codes (e.g., transparency in methodological choices) .

Advanced Research Questions

Q. How can researchers address variability in biochemical assays of Oxytocin, 1-desamino-(O-Et-tyr)(2)- across studies?

- Methodological Answer :

- Source Mitigation :

- Collaborative Calibration : Share raw data and assay parameters through repositories to enable cross-lab validation .

Q. What strategies reconcile contradictory findings on Oxytocin, 1-desamino-(O-Et-tyr)(2)-'s role in social behavior (e.g., trust vs. in-group bias)?

- Methodological Answer :

- Contextual Moderation : Design studies with factorial designs to test interactions between oxytocin administration and contextual variables (e.g., intergroup competition ).

- Population Stratification : Subgroup participants by baseline traits (e.g., autism spectrum traits ) using validated screening tools to assess differential effects .

- Dose-Response Curves : Systematically vary dosages (e.g., 10–40 IU) and routes (intranasal vs. intravenous) to identify nonlinear behavioral outcomes .

Q. How can meta-analytic frameworks improve the interpretation of heterogeneous data on Oxytocin, 1-desamino-(O-Et-tyr)(2)-'s pharmacokinetics?

- Methodological Answer :

- Data Harmonization : Extract and standardize variables such as half-life, clearance rates, and receptor binding affinity using a predefined template (e.g., unique study IDs, effect sizes, and bias scores) .

- Sensitivity Analysis : Apply random-effects models to account for variability in study designs (e.g., baseline vs. post-stimulation sampling ).

- Publication Bias Adjustment : Use funnel plots and trim-and-fill methods to correct for underreported null findings .

Methodological Design Tables

Table 1 : Key Variables for Meta-Analysis of Oxytocin Concentrations

Table 2 : Common Pitfalls in Oxytocin Behavioral Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.